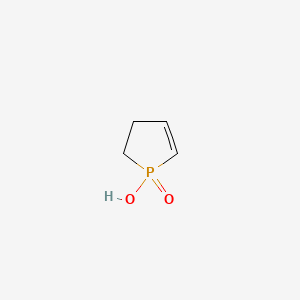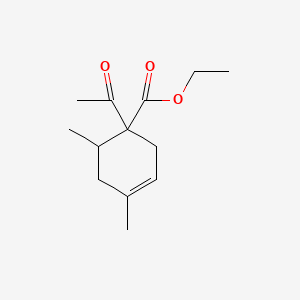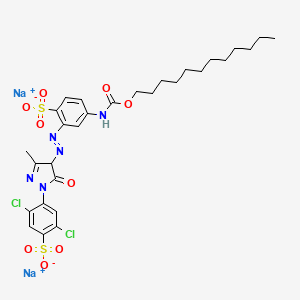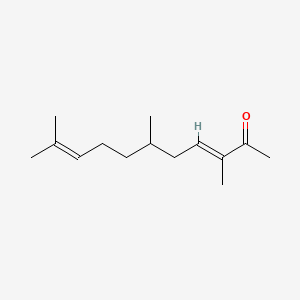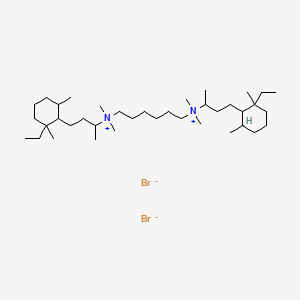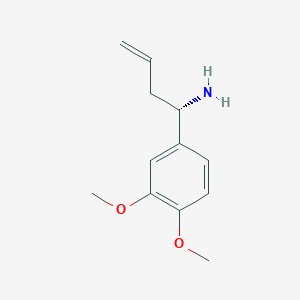
(S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine is an organic compound that belongs to the class of phenethylamines. This compound features a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and an amine group attached to a butenyl chain. The (S)-configuration indicates the specific stereochemistry of the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Wittig reaction with a suitable phosphonium ylide to form the corresponding butenyl intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to form the amine.
Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated resolution might be employed.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The double bond in the butenyl chain can be reduced to form the saturated amine.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted phenethylamines.
Aplicaciones Científicas De Investigación
(S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neurology.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes.
Pathways Involved: The compound could modulate signaling pathways related to neurotransmission or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine: The enantiomer of the compound with different stereochemistry.
1-(3,4-Dimethoxyphenyl)ethanamine: A structurally similar compound with a shorter carbon chain.
1-(3,4-Dimethoxyphenyl)propan-2-amine: Another related compound with a different substitution pattern.
Uniqueness
(S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine is unique due to its specific stereochemistry and the presence of both methoxy groups and an amine group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
(1S)-1-(3,4-dimethoxyphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C12H17NO2/c1-4-5-10(13)9-6-7-11(14-2)12(8-9)15-3/h4,6-8,10H,1,5,13H2,2-3H3/t10-/m0/s1 |
Clave InChI |
LRVXBKFCTIJVHJ-JTQLQIEISA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)[C@H](CC=C)N)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(CC=C)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


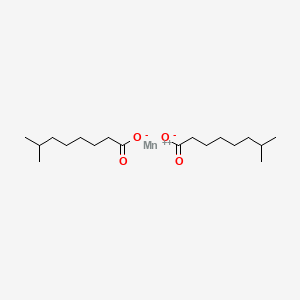
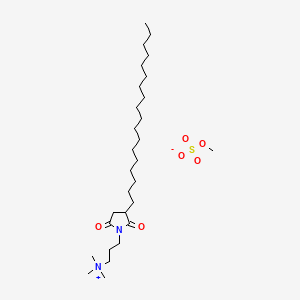
![Tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate](/img/structure/B13771908.png)
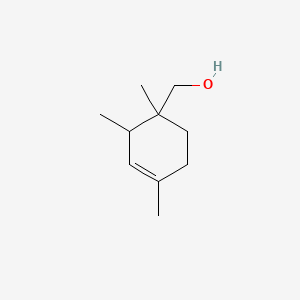
![Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13771917.png)
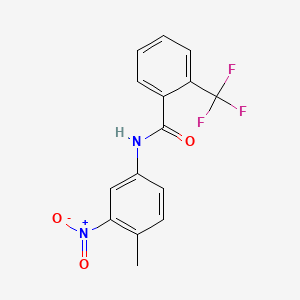
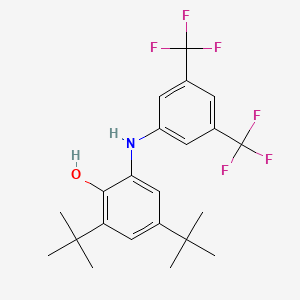
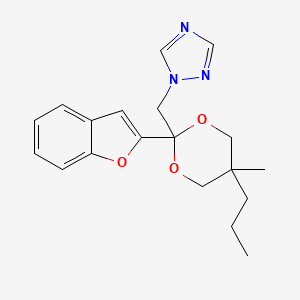
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci)](/img/structure/B13771931.png)
